5-Chloro-benzofuran-2-carboxylate de méthyle

Vue d'ensemble

Description

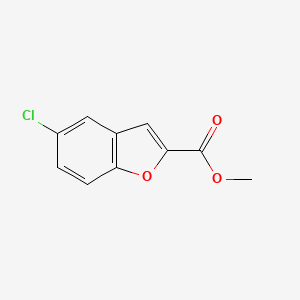

Methyl 5-chlorobenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-chlorobenzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chlorobenzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antimicrobiens

Le 5-chloro-benzofuran-2-carboxylate de méthyle sert de structure de base pour le développement d'agents antimicrobiens. Les dérivés du benzofurane se sont avérés prometteurs dans la lutte contre la résistance aux antibiotiques, qui constitue un problème de santé mondiale majeur . Les caractéristiques structurales uniques des composés benzofuraniques, y compris le this compound, en font des candidats appropriés pour la conception de nouveaux médicaments destinés à traiter les maladies microbiennes.

Recherche anticancéreuse

Dans le domaine de l'oncologie, des dérivés du benzofurane ont été synthétisés et évalués pour leurs activités anticancéreuses. Par exemple, des composés ayant un noyau benzofuran-2-yle ont été testés sur des lignées de cellules cancéreuses ovariennes humaines, montrant un potentiel en tant qu'agents thérapeutiques . Le this compound pourrait être un précurseur dans la synthèse de ces molécules bioactives.

Mécanisme D'action

- Benzofuran-based compounds have been investigated for their antimicrobial properties, making them potential candidates for targeting microbial pathogens .

Target of Action

Biochemical Pathways

Activité Biologique

Methyl 5-chlorobenzofuran-2-carboxylate (MBC) is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article details the biological activity of MBC, focusing on its anticancer, antibacterial, and anti-inflammatory properties, as well as its mechanisms of action.

Structural Characteristics

MBC features a fused benzene and furan ring structure with a chlorine atom at the fifth position of the benzene ring and a methyl ester group at the second position of the furan ring. These structural elements contribute to its unique reactivity and biological profile.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-chlorobenzofuran-2-carboxylate | Chlorine at position 5 | Different biological activity profile |

| Methyl 6-chlorobenzofuran-2-carboxylate | Chlorine at position 6 | Varies in reactivity due to chlorine position |

| Methyl 4-chlorobenzofuran-2-carboxylate | Chlorine at position 4 | May exhibit distinct pharmacological effects |

Anticancer Activity

Recent studies have indicated that MBC and its derivatives possess significant anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Cytotoxic Effects : In vitro assays have demonstrated that MBC exhibits cytotoxicity towards cancer cells. For instance, derivatives of MBC showed IC50 values ranging from 1.35 µM to 4.36 µM against different cancer cell lines, indicating strong antiproliferative effects .

- Mechanisms of Action : The anticancer activity of MBC is attributed to its ability to induce apoptosis in cancer cells. This involves the activation of caspases (caspase-3, -8, and -9) and changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .

- Case Studies : One study reported that a derivative of MBC had a significant apoptotic effect on MCF-7 cells, leading to morphological changes indicative of cell death after treatment with IC50 values .

Antibacterial Activity

MBC has also been investigated for its antibacterial properties. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have revealed that MBC derivatives possess MIC values as low as 1.00 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity .

Anti-inflammatory Properties

The potential anti-inflammatory effects of MBC are under investigation, with preliminary findings suggesting that it may serve as a precursor for developing anti-inflammatory drugs. The presence of the methyl ester group is believed to enhance its interaction with inflammatory pathways.

Propriétés

IUPAC Name |

methyl 5-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWFLLGVHGBDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.